molecular formula C8H8N2O B1358072 7,8-Dihydroquinazolin-5(6H)-one CAS No. 21599-28-0

7,8-Dihydroquinazolin-5(6H)-one

Cat. No.: B1358072
CAS No.: 21599-28-0
M. Wt: 148.16 g/mol
InChI Key: JUXTWKYSGNVPGS-UHFFFAOYSA-N
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Description

7,8-Dihydroquinazolin-5(6H)-one, also known as 5(6H)-Quinazolinone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a key intermediate in the synthesis of a variety of drugs and is used in the production of a number of important drugs and other compounds.

Scientific Research Applications

Eco-Friendly Synthesis

7,8-Dihydroquinazolin-5(6H)-one derivatives have been synthesized using eco-friendly methods. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or ionic liquid-water solvent systems without additional catalysts, highlighting a green chemistry approach (Chen et al., 2007).

Antioxidant Properties

Fındık et al. (2012) explored the antioxidant properties of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives. They synthesized these compounds via a one-pot four-component condensation process and found that some exhibited potent in vitro antioxidant activity (Fındık et al., 2012).

Catalysis and Synthesis Methods

Various studies have focused on the synthesis of this compound derivatives using different catalysts. Niknam et al. (2011) and Ghorbani‐Choghamarani et al. (2012) used silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel, respectively, as catalysts for synthesizing these derivatives in an eco-friendly and efficient manner (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).

Anticancer Activity

Research has also been conducted on the anticancer properties of this compound derivatives. Kamble et al. (2017) reported the synthesis of novel 2,3-dihydroquinazolin-4(1H)-ones with moderate to good anticancer activities, determined through evaluations at the National Cancer Institute, NIH, USA (Kamble et al., 2017).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, exhibiting high antiproliferative activity and acting as a tubulin-binding tumor-vascular disrupting agent. This compound and its analogues represent a novel class of agents that target established blood vessels in tumors (Cui et al., 2017).

Biochemical Analysis

Biochemical Properties

7,8-Dihydroquinazolin-5(6H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid oxidases, which are enzymes that catalyze the oxidative deamination of amino acids . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound has been shown to exhibit chiral recognition properties, which are essential for its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of serotonin transporters (SERT), which play a critical role in neurotransmitter regulation . By inhibiting SERT, this compound can alter serotonin levels, thereby impacting cell signaling and gene expression related to mood regulation and other physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies have indicated that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It has been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism involves enzymatic reactions that convert it into different metabolites, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific carrier proteins, influencing its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable it to interact with transcription factors and influence gene expression.

Properties

IUPAC Name

7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXTWKYSGNVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?

A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []

Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?

A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.

Q3: Have computational methods been employed to study this compound derivatives?

A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving this compound derivatives.

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